molecular formula C15H17BrN2O B2951095 [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol CAS No. 2415603-87-9

[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol

Cat. No.: B2951095
CAS No.: 2415603-87-9
M. Wt: 321.218
InChI Key: DDYLHPLCGDKVFH-UHFFFAOYSA-N
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Description

[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol: is a chemical compound that features a quinoline ring substituted with a bromine atom at the 7th position and a piperidine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of 7-Bromoquinoline: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 7th position.

    Piperidine Introduction: The brominated quinoline is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.

    Methanol Addition: Finally, the piperidinyl derivative is treated with formaldehyde and a reducing agent to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]formaldehyde or [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

    Chemical Intermediates: Used in the production of other complex molecules in the chemical industry.

Mechanism of Action

The mechanism by which [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the piperidine ring can enhance binding affinity to proteins.

Comparison with Similar Compounds

  • [1-(7-Chloroquinolin-2-yl)piperidin-4-yl]methanol
  • [1-(7-Fluoroquinolin-2-yl)piperidin-4-yl]methanol
  • [1-(7-Iodoquinolin-2-yl)piperidin-4-yl]methanol

Uniqueness:

  • Bromine Substitution: The presence of a bromine atom at the 7th position of the quinoline ring can significantly alter the compound’s reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
  • Versatility: The combination of the quinoline and piperidine rings with a methanol group provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

[1-(7-bromoquinolin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c16-13-3-1-12-2-4-15(17-14(12)9-13)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYLHPLCGDKVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=C(C=CC(=C3)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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